Scientific Field: Pharmaceutical Industry
Summary of the Application: Sulfenamides, sulfinamides, and sulfonamides have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, etc.
Scientific Field: Environmental Science
Summary of the Application: Sulfonamides have a long history and are widely used in the treatment of protozoan and bacterial infections.
Methods of Application: Covalent organic framework (COF) materials were synthesized by an ultrasonic method for the adsorption of five sulfonamides.
Results or Outcomes: The adsorption processes of the five sulfonamides on the four COFs fit the pseudo-second-order kinetic model and Langmuir adsorption isotherm model.
Scientific Field: Organic Chemistry
Summary of the Application: The use of phenyl trimethylammonium iodide (PhMe3NI) as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds.
Methods of Application: The method involves the use of PhMe3NI for the N-methylation of amides and related compounds.
Results or Outcomes: The method offers high yields of up to 99%, high functional group tolerance, and excellent monoselectivity for amides.
Scientific Field: Veterinary Medicine
Methods of Application: It is used to treat infectious diseases in animals, especially in livestock and poultry farming.
Results or Outcomes: The use of this compound helps in controlling the spread of diseases in animal farming.
Summary of the Application: The synthesis of new sulfonamide compounds is an area of interest in organic chemistry.
Methods of Application: The synthesis of new sulfonamide compounds involves various chemical reactions.
Results or Outcomes: The synthesized compound crystallized in the monoclinic crystal system and P21 space group with four molecules of the compound in the asymmetric unit.
Methyl(propan-2-yl)sulfamoyl]amine, also known as a sulfamoyl amine compound, features a sulfamoyl group attached to a methyl and isopropyl moiety. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure includes a sulfamoyl functional group () bonded to an amine group, which contributes to its potential biological activities and applications in medicinal chemistry.
Research indicates that methyl(propan-2-yl)sulfamoyl]amine exhibits various biological activities, primarily due to its sulfamoyl and amine functionalities. Compounds in this class are often investigated for:
Several methods exist for synthesizing methyl(propan-2-yl)sulfamoyl]amine:
Methyl(propan-2-yl)sulfamoyl]amine has potential applications in various fields:
Studies on the interaction of methyl(propan-2-yl)sulfamoyl]amine with biological targets are crucial for understanding its mechanism of action. Key areas include:
Methyl(propan-2-yl)sulfamoyl]amine shares structural similarities with several other compounds, particularly within the sulfamide class. Notable similar compounds include:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Sulfamethoxazole | Sulfamoyl group with methoxy substitution | Widely used antibiotic |
| Acetazolamide | Sulfonamide with an acetamide group | Carbonic anhydrase inhibitor |
| Dapsone | Sulfone derivative | Antimicrobial agent |
| Sulfadiazine | Pyrimidine ring fused with sulfamoyl | Antibacterial properties |
The uniqueness of methyl(propan-2-yl)sulfamoyl]amine lies in its specific alkyl substituents (methyl and isopropyl) on the nitrogen atom, which may influence its solubility, bioavailability, and interaction profiles compared to other sulfamide derivatives.
Irritant